
Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a bromomethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)-3-methylbenzoate can be synthesized through several methods. One common route involves the bromination of methyl 3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-(bromomethyl)-3-methylbenzoate may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(bromomethyl)-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Conversion to 4-(bromomethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(bromomethyl)-3-methylbenzyl alcohol.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 4-(bromomethyl)-3-methylbenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. The ester group can be reduced to an alcohol by the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Methyl 4-(bromomethyl)-3-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-bromobenzoate: Lacks the additional methyl group, leading to different reactivity and applications.
Methyl 3-methylbenzoate: Lacks the bromomethyl group, resulting in fewer substitution reactions.
Methyl 4-(chloromethyl)-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of methyl 4-(bromomethyl)-3-methylbenzoate lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications.
Propriétés
Numéro CAS |
104447-92-9 |
|---|---|
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
methyl 4-(bromomethyl)-3-methylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |
Clé InChI |
TYMBXXFYOJPBDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


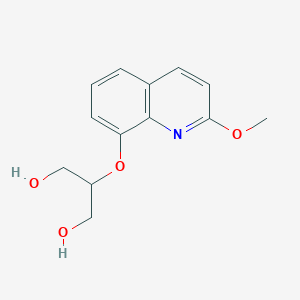


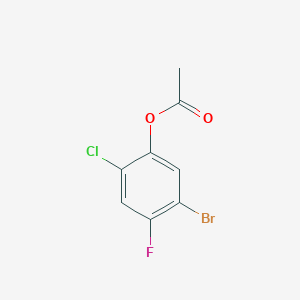
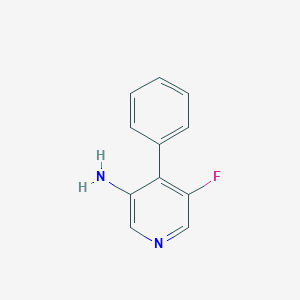
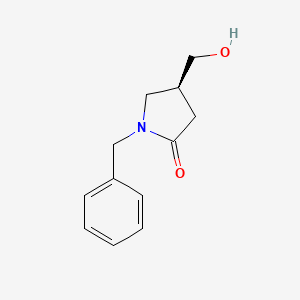
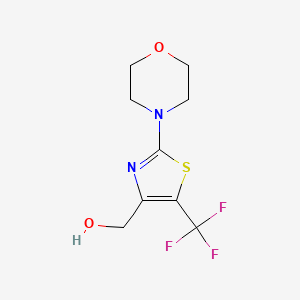
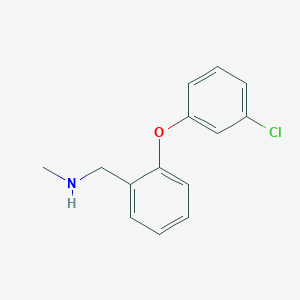
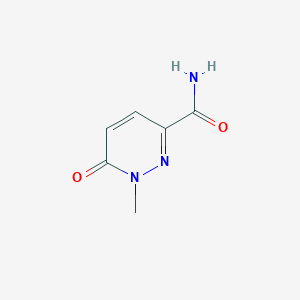

![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
![Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13924036.png)

